

# KIAA1118 (FAN1): A Guardian of the Genome Through DNA Repair

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An In-depth Technical Guide on the Role of FAN1/KIAA1118 in Genomic Stability for Researchers, Scientists, and Drug Development Professionals

## Introduction

Genomic stability is paramount for cellular function and organismal health. The integrity of our DNA is constantly challenged by both endogenous and exogenous agents, leading to various forms of DNA damage. Among the most cytotoxic lesions are interstrand crosslinks (ICLs), which covalently link the two strands of the DNA double helix, posing a formidable block to essential processes like replication and transcription. The Fanconi Anemia (FA) pathway is a critical DNA repair network dedicated to resolving ICLs. A key player in this pathway is the Fanconi Anemia Associated Nuclease 1 (FAN1), a protein initially identified from the Kazusa cDNA sequencing project as KIAA1018. This technical guide provides a comprehensive overview of the function of FAN1, with a particular focus on its role in maintaining genomic stability through its nuclease activities and its intricate interplay with the FA pathway.

# FAN1 (KIAA1018): Gene and Protein Overview

FAN1, also known as KIAA1018 or MTMR15, is a DNA repair nuclease that plays a crucial role in the Fanconi Anemia (FA) pathway.[1][2][3] The FAN1 protein possesses both 5'-3' exonuclease and 5' flap endonuclease activities, which are critical for the removal of DNA lesions.[1][3] Structurally, FAN1 contains a ubiquitin-binding zinc finger (UBZ) domain at its N-terminus and a VRR nuclease activity.[3] The



UBZ domain is essential for its recruitment to sites of DNA damage through its interaction with monoubiquitinated FANCD2, a central protein in the FA pathway.[1][3]

# The Critical Role of FAN1 in Maintaining Genomic Stability

The primary function of FAN1 in preserving genomic integrity lies in its contribution to the repair of DNA interstrand crosslinks (ICLs). Depletion or inactivation of FAN1 renders cells hypersensitive to ICL-inducing agents such as cisplatin and mitomycin C (MMC), leading to increased chromosomal instability.[3][4] This heightened sensitivity underscores the essential role of FAN1 in mitigating the cytotoxic effects of these DNA damaging agents.

# **Quantitative Impact of FAN1 Deficiency on Cellular Survival and Genomic Integrity**

The cellular consequences of FAN1 loss have been quantified in various studies, highlighting its importance in maintaining genomic stability. The following tables summarize key quantitative data from studies on FAN1-deficient cells.



Cell Line	Treatment	FAN1 Status	Outcome Measure	Quantitative Result	Reference
HeLa	Cisplatin	siRNA knockdown	Cell Survival (Clonogenic Assay)	~50% reduction in survival at 1 µM Cisplatin	[3]
HeLa	Mitomycin C (MMC)	siRNA knockdown	Cell Survival (Clonogenic Assay)	~60% reduction in survival at 10 ng/mL MMC	[3]
DT40 (Chicken B- cell)	Cisplatin	Gene Knockout	Cell Survival	~10-fold increased sensitivity compared to wild-type	[4]
DT40 (Chicken B- cell)	Mitomycin C (MMC)	Gene Knockout	Cell Survival	~5-fold increased sensitivity compared to wild-type	[4]

Table 1: Effect of FAN1 Deficiency on Cell Survival Following Treatment with ICL-Inducing Agents. This table summarizes the quantitative data on the decreased survival of cells lacking functional FAN1 when exposed to DNA crosslinking agents.



Cell Line	Treatment	FAN1 Status	Outcome Measure	Quantitative Result	Reference
HeLa	Mitomycin C (MMC)	siRNA knockdown	Chromosoma I Aberrations (breaks/radial s per cell)	~3-fold increase in aberrations	[3]
DT40 (Chicken B- cell)	Mitomycin C (MMC)	Gene Knockout	Chromosoma I Aberrations (per 100 cells)	~40 aberrations vs ~10 in wild-type	[4]
DT40 (Chicken B- cell)	Untreated	Gene Knockout	Sister Chromatid Exchanges (SCEs) per cell	No significant difference from wild- type	[4]
DT40 (Chicken B- cell)	Mitomycin C (MMC)	Gene Knockout	Sister Chromatid Exchanges (SCEs) per cell	No significant increase compared to untreated	[4]

Table 2: Impact of FAN1 Deficiency on Genomic Instability. This table presents the quantitative increase in chromosomal damage observed in cells without functional FAN1, particularly after exposure to ICL-inducing agents.

# **Signaling Pathway and Mechanism of Action**

FAN1 functions downstream of the core Fanconi Anemia complex and the monoubiquitination of FANCD2. The signaling cascade for FAN1-mediated ICL repair can be summarized as follows:

• ICL Recognition: Stalled replication forks at the site of an ICL are recognized by the Fanconi Anemia core complex.



- FANCD2 Monoubiquitination: The E3 ubiquitin ligase activity of the FA core complex monoubiquitinates the FANCD2 protein at lysine 561.
- FAN1 Recruitment: The UBZ domain of FAN1 specifically recognizes and binds to monoubiquitinated FANCD2, recruiting FAN1 to the site of DNA damage.
- Nuclease Activity and DNA Repair: Once recruited, the nuclease activity of FAN1 is thought
  to participate in the incision and excision of the DNA surrounding the ICL, a critical step in
  the unhooking of the crosslink. This allows for subsequent repair by other DNA repair
  pathways such as homologous recombination and translesion synthesis.[1]



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Figure 1: FAN1 Signaling Pathway in ICL Repair. This diagram illustrates the recruitment and function of FAN1 in the Fanconi Anemia pathway for the repair of DNA interstrand crosslinks.

## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to investigate the function of FAN1 in genomic stability.

## **Clonogenic Survival Assay**

This assay is used to determine the sensitivity of cells to DNA damaging agents.

## Materials:

Cell culture medium and supplements

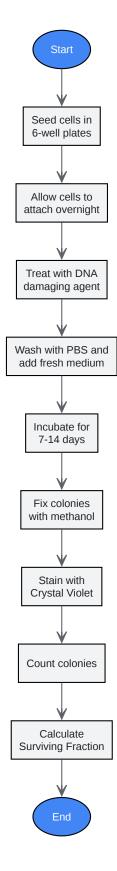


- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- 6-well tissue culture plates
- DNA damaging agents (e.g., Cisplatin, Mitomycin C)
- Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

- Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
- Drug Treatment: Treat the cells with a range of concentrations of the DNA damaging agent for a specified time (e.g., 1 hour for cisplatin). Include an untreated control.
- Recovery: After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.
- Incubation: Incubate the plates for 7-14 days to allow for colony formation.
- Fixing and Staining:
  - Wash the colonies with PBS.
  - Fix the colonies with 100% methanol for 15 minutes.
  - Stain the colonies with Crystal Violet solution for 15-30 minutes.
  - Gently wash the plates with water and allow them to air dry.
- Colony Counting: Count the number of colonies (containing >50 cells) in each well.
- Calculation of Surviving Fraction:
  - Plating Efficiency (PE) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100



 Surviving Fraction (SF) = (Number of colonies in treated wells / (Number of cells seeded in treated wells x PE/100))





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Figure 2: Experimental Workflow for Clonogenic Survival Assay. This diagram outlines the key steps involved in assessing cellular sensitivity to DNA damaging agents.

# **Analysis of Chromosomal Aberrations**

This method is used to visualize and quantify chromosomal damage in metaphase spreads.

#### Materials:

- Colcemid solution
- Hypotonic solution (e.g., 75 mM KCl)
- Fixative (3:1 methanol:acetic acid)
- Giemsa stain
- Microscope slides
- Microscope with imaging system

- Cell Treatment: Treat cells with the DNA damaging agent (e.g., MMC) for a specified duration.
- Metaphase Arrest: Add Colcemid to the culture medium and incubate for 2-4 hours to arrest cells in metaphase.
- Cell Harvest: Collect the cells by trypsinization and centrifugation.
- Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic solution and incubate at 37°C for 15-20 minutes to swell the cells.
- Fixation: Add fresh, ice-cold fixative to the cell suspension and incubate on ice for at least 30 minutes. Repeat the fixation step 2-3 times.



- Slide Preparation: Drop the cell suspension onto clean, cold microscope slides and allow them to air dry.
- Staining: Stain the slides with Giemsa solution.
- Microscopic Analysis: Analyze at least 50-100 metaphase spreads per condition under a microscope. Score for chromosomal aberrations such as breaks, gaps, and radial formations.

## **FAN1 Nuclease Assay**

This in vitro assay measures the enzymatic activity of purified FAN1 protein on specific DNA substrates.

#### Materials:

- Purified recombinant FAN1 protein
- Radiolabeled or fluorescently labeled DNA substrates (e.g., 5' flap, 5' exonuclease substrate)
- Nuclease reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100  $\mu$ g/ml BSA)
- Stop solution (e.g., formamide loading dye)
- Denaturing polyacrylamide gel

- Reaction Setup: Set up the nuclease reaction by combining the purified FAN1 protein,
   labeled DNA substrate, and nuclease reaction buffer in a microfuge tube.
- Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
- Reaction Termination: Stop the reaction by adding the stop solution.
- Denaturation: Heat the samples at 95°C for 5 minutes to denature the DNA.
- Gel Electrophoresis: Separate the DNA fragments on a denaturing polyacrylamide gel.



 Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The appearance of smaller DNA fragments indicates nuclease activity.

## Co-immunoprecipitation of FAN1 and FANCD2

This technique is used to demonstrate the in vivo interaction between FAN1 and FANCD2.

#### Materials:

- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibody against FAN1 or FANCD2
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., SDS-PAGE sample buffer)
- Western blotting reagents

- Cell Lysis: Lyse cells expressing the proteins of interest in ice-cold lysis buffer.
- Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
- Immunoprecipitation:
  - Incubate the clarified lysate with the primary antibody for 2-4 hours or overnight at 4°C with gentle rotation.
  - Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
- Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for 5 minutes.



 Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both FAN1 and FANCD2 to confirm their co-precipitation.

## **Conclusion and Future Directions**

FAN1 (KIAA1118) is a critical nuclease that functions as a key guardian of genomic stability, primarily through its role in the Fanconi Anemia pathway of interstrand crosslink repair. Its recruitment to sites of DNA damage by monoubiquitinated FANCD2 and its subsequent nuclease activity are essential for preventing the accumulation of toxic DNA lesions and maintaining the integrity of the genome. The hypersensitivity of FAN1-deficient cells to ICL-inducing agents highlights its potential as a therapeutic target. Developing small molecule inhibitors of FAN1 could sensitize cancer cells to chemotherapeutic agents like cisplatin, thereby enhancing their efficacy. Further research is warranted to fully elucidate the downstream consequences of FAN1's nuclease activity and its precise interplay with other DNA repair pathways. A deeper understanding of these mechanisms will undoubtedly open new avenues for the development of novel anti-cancer therapies and strategies to combat diseases associated with genomic instability.

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